molecular formula C24H26N4O4 B13739018 (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid

(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B13739018
M. Wt: 434.5 g/mol
InChI Key: KQTJPESSNDKYIC-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid features a stereospecific pentanoic acid backbone with two critical substituents:

  • 5-Benzhydrylfuran-2-carbonyl group: A lipophilic benzhydryl (diphenylmethyl) moiety attached to a furan ring, enhancing membrane permeability and target binding via π-π interactions.
  • Diaminomethylideneamino (guanidino) group: A strongly basic functional group capable of hydrogen bonding and ionic interactions, often implicated in enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C24H26N4O4/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27)/t18-/m0/s1

InChI Key

KQTJPESSNDKYIC-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzhydryl group: This step often involves Friedel-Crafts alkylation using benzhydryl chloride and a Lewis acid catalyst.

    Coupling with the pentanoic acid backbone: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.

    Reduction: The benzhydryl group can be reduced to a benzyl group using hydrogenation catalysts.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, KMnO4

    Reducing agents: H2/Pd-C, NaBH4

    Coupling reagents: EDCI, DCC

Major Products

    Oxidation: Formation of furanones

    Reduction: Formation of benzyl derivatives

    Substitution: Formation of substituted amides or amines

Scientific Research Applications

(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules, emphasizing substituents, molecular weight, and pharmacological implications:

Compound Name Structural Features Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes References
(2S)-2-[(5-Benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid Benzhydryl-furan, guanidino, pentanoic acid ~450 (estimated) Furan, guanidine, carboxylic acid High lipophilicity from benzhydryl group may enhance CNS penetration; guanidine likely mediates enzyme inhibition. N/A
(2S)-5-(Diaminomethylideneamino)-2-[(tert-butoxycarbonyl)amino]pentanoic acid Boc-protected amino, guanidino 374.43 Boc group, guanidine, carboxylic acid Boc group improves stability but reduces reactivity; used in peptide synthesis.
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid Thiazole, phenylacetamido, pentanoic acid 291.3 (calculated) Thiazole, amide, carboxylic acid Thiazole’s electron-deficient ring may alter binding kinetics; potential antimicrobial activity.
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid Methylthio, acetimidamido ~263 (estimated) Methylthio, acetimidamido, carboxylic acid Acts as a neuronal nitric oxide synthase inhibitor; sulfur oxidation state influences mechanism.
(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid Diphenylethoxy acetyl, guanidino ~500 (estimated) Diphenylethoxy, guanidine, carboxylic acid Bulky diphenylethoxy group increases hydrophobicity, potentially enhancing plasma protein binding.

Key Comparative Insights

Lipophilicity and Bioavailability
  • The benzhydryl-furan substituent in the target compound confers higher lipophilicity compared to analogs with Boc groups or thiazole rings . This property may improve blood-brain barrier penetration but reduce aqueous solubility.
  • In contrast, the Boc-protected analog (MW 374.43) trades lipophilicity for synthetic utility, as the Boc group prevents unwanted reactions during peptide synthesis .
Functional Group Reactivity
  • The guanidino group in the target compound and its analogs is a strong hydrogen bond donor, critical for interactions with enzymatic active sites (e.g., nitric oxide synthase inhibition in ’s compound) .
  • Methylthio and acetimidamido groups () introduce sulfur-based reactivity, enabling redox-dependent mechanisms or prodrug activation .
Structural Modifications and Pharmacological Outcomes
  • Diphenylethoxy acetyl () and benzyloxycarbonyl () groups demonstrate how bulkier substituents can enhance target affinity but may limit pharmacokinetic profiles due to steric hindrance .
  • Thiazole-containing analogs () highlight the role of heterocyclic rings in modulating electronic properties and metabolic stability .

Toxicological and Stability Considerations

  • Toxicity Data: Limited toxicological information is available for most analogs. For example, 5-hydroxy-2-[(tert-butoxycarbonyl)amino]pentanoic acid () lacks comprehensive toxicity studies, suggesting cautious extrapolation for the target compound .
  • Stability: The Boc group in ’s compound enhances stability under acidic conditions, whereas the guanidino group in the target compound may increase susceptibility to enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.